1-Ethyl-2-phenoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54852-74-3 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-ethyl-2-phenoxybenzene |
InChI |
InChI=1S/C14H14O/c1-2-12-8-6-7-11-14(12)15-13-9-4-3-5-10-13/h3-11H,2H2,1H3 |
InChI Key |
OZULZIWPUGFZCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 2 Phenoxybenzene
Direct O-Arylation Approaches
Direct O-arylation represents the most straightforward and widely explored strategy for synthesizing 1-Ethyl-2-phenoxybenzene and related diaryl ethers. This approach involves the direct formation of the aryl-oxygen bond between a phenol (B47542) and an aryl halide or its equivalent. Key methodologies include reactions catalyzed by copper and palladium, as well as base-mediated couplings.
Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-type)
The copper-catalyzed coupling of aryl halides with phenols, a reaction first reported by Fritz Ullmann in 1903, is a foundational method for diaryl ether synthesis. beilstein-journals.org The classical Ullmann condensation requires stoichiometric amounts of copper and high reaction temperatures, often around 200 °C. beilstein-journals.orgwikipedia.org Modern variations have significantly improved the reaction's scope and conditions through the use of catalytic amounts of copper and the introduction of specialized ligands. researchgate.netscispace.comorganic-chemistry.org These reactions, often termed Ullmann-type, proceed through a catalytic cycle that can involve a copper(I) species. organic-chemistry.org Another related copper-mediated method is the Chan-Lam coupling, which typically uses aryl boronic acids instead of aryl halides to couple with phenols. smolecule.comrsc.org
The evolution of the Ullmann reaction is largely attributable to the development of effective ligands that stabilize the copper catalyst, increase its reactivity, and allow for milder reaction conditions. The selection of the ligand is critical and can dramatically influence reaction efficiency. beilstein-journals.orgresearchgate.net
A variety of ligand classes have been successfully employed in copper-catalyzed diaryl ether synthesis:
Amino Acids: N,N-dimethylglycine has been identified as a simple, inexpensive, and highly effective ligand that enables the coupling of aryl iodides and bromides at temperatures as low as 90°C. beilstein-journals.org
Oxalamides: N,N'-disubstituted oxalamide ligands, such as N,N'-bis(2-phenylphenyl) oxalamide (BPPO), have been shown to be exceptionally effective, facilitating diaryl ether formation with very low copper catalyst loadings (0.2–2 mol%). organic-chemistry.org
Salicylaldimines: These bidentate ligands, easily prepared from salicylaldehyde (B1680747) and amines, have been screened for their ability to promote Ullmann-type couplings. rhhz.net For instance, 2-((2-isopropylphenylimino)methyl)phenol was found to be a good supporting ligand for the coupling of various phenols with aryl halides. rhhz.net
N-Heterocyclic Carbenes (NHCs): Bidentate NHC-containing ligands provide a well-defined catalytic system that permits effective coupling reactions with copper loadings of 0.5 mol% or lower. researchgate.net
The table below summarizes the screening of various salicylaldimine ligands in a model reaction, illustrating the impact of ligand structure on product yield.
| Entry | Ligand | Yield (%) |
| 1 | None | 8 |
| 2 | L1 | 15 |
| 3 | L2 | 35 |
| 4 | L3 | 68 |
| 5 | L4 | 75 |
| 6 | L5 | 82 |
| 7 | L6 (2-((2-isopropylphenylimino)methyl)phenol) | 92 |
| Table based on a model reaction between iodobenzene (B50100) and phenol. Data sourced from rhhz.net. |
Recent advancements have focused on developing highly active and recyclable catalyst systems, including the use of nanotechnology. While the Ullmann reaction is traditionally copper-based, modern catalysis often involves other metals or mixed-metal systems. A notable example is the development of a palladium-on-zinc oxide nanoparticle (nano Pd/ZnO) catalyst for C-O cross-coupling reactions. rsc.org This heterogeneous catalyst is highly active, recyclable, and facilitates the reaction under ligand-free conditions. rsc.org
Research has demonstrated the direct synthesis of this compound from 2-ethylphenol (B104991) and iodobenzene using this nano Pd/ZnO system. rsc.org The catalyst consists of palladium nanoparticles with an average size of 20-25 nm supported on ZnO. rsc.org
The following table details the experimental results for the synthesis of this compound using the nano Pd/ZnO catalyst with different aryl halides.
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Cs₂CO₃ | Toluene | 110 | 18 | 90 |
| 2 | Bromobenzene | Cs₂CO₃ | Toluene | 110 | 20 | 85 |
| 3 | Chlorobenzene | Cs₂CO₃ | Toluene | 110 | 24 | 40 |
| Reaction conditions: 2-ethylphenol, aryl halide, nano Pd/ZnO catalyst (0.005g). Data sourced from rsc.orgrsc.org. |
In addition to palladium systems, copper-based nanoparticles (CuO-NPs) have also been developed for Ullmann etherification, offering an efficient and reusable catalytic option in solvents like DMSO. mdpi.com
Palladium-Catalyzed Etherification Reactions
Palladium-catalyzed C-O bond formation, known as the Buchwald-Hartwig etherification, has become a powerful alternative to the copper-catalyzed Ullmann reaction. rsc.orgorganic-chemistry.org Independently reported by the Buchwald and Hartwig groups in the 1990s, this methodology has broadened the scope of diaryl ether synthesis, particularly for coupling electron-deficient aryl halides. rsc.orgorganic-chemistry.org The reaction typically employs a palladium precursor and a specialized phosphine-based ligand. rsc.org
The aforementioned nano Pd/ZnO catalyst is a prime example of a modern palladium system applied to Buchwald-Hartwig type C-O bond formation, successfully yielding this compound without the need for traditional, often sensitive and costly, phosphine (B1218219) ligands. rsc.orgrsc.org The use of such heterogeneous catalysts simplifies product purification and allows for catalyst recycling, which is advantageous for industrial applications. rsc.org
Base-Mediated Phenol-Aryl Halide Coupling
The formation of diaryl ethers can, in some cases, be achieved without a transition-metal catalyst through a nucleophilic aromatic substitution (SₙAr) mechanism. organic-chemistry.org This method is most effective when the aryl halide is "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho or para positions. scholaris.ca The reaction is promoted by a strong base, which deprotonates the phenol to form a more nucleophilic phenoxide.
Studies have shown that this catalyst-free coupling can proceed rapidly in refluxing DMSO, sometimes with the aid of microwave irradiation. organic-chemistry.org For non-activated aryl halides, this reaction is generally not feasible under simple base-mediated conditions, necessitating the use of a catalyst like copper or palladium to facilitate the coupling.
Functional Group Interconversion and Derivatization Routes
An alternative synthetic approach to this compound involves functional group interconversion (FGI). ic.ac.ukimperial.ac.uk This strategy begins with a molecule that already contains the core diaryl ether structure, followed by chemical modification of a functional group to arrive at the final product.
A plausible FGI route could involve the synthesis of (2-phenoxyphenyl)ethan-1-one (also known as 2-acetyl-diphenyl ether). This ketone could then be reduced to the corresponding ethyl group to yield this compound. Standard reduction methods, such as the Wolff-Kishner or Clemmensen reduction, or catalytic hydrogenation, could be employed for this transformation. This FGI approach separates the C-O bond formation step from the introduction of the ethyl group.
Derivatization routes are also used to build molecular complexity from a simpler diaryl ether scaffold. For example, research has shown the conversion of 1-iodo-2-phenoxybenzene (B1600817) into 1-ethynyl-2-phenoxybenzene via Sonogashira coupling. mdpi.com This ethynyl-substituted diaryl ether then serves as a versatile intermediate for constructing more complex heterocyclic systems, such as tetracyclic 3,4-fused indoles, through rhodium-catalyzed cycloaddition reactions. mdpi.com
Modification of Precursor Molecules
The synthesis of this compound often begins with the careful selection and modification of precursor molecules. One common strategy involves the functionalization of a phenol derivative. For instance, the synthesis can start from 2-iodophenol, which undergoes a series of reactions including protection with hexamethyldisilazane (B44280) (HMDS), followed by a retro-Brook rearrangement and subsequent reaction with a suitable sulfonyl chloride. acs.org Another approach utilizes 1-ethyl-2-ethynylbenzene, which can be synthesized from the reaction of 1-ethylbenzene with ethynylmagnesium bromide and trifluoroacetyl chloride. biosynth.com This intermediate can then undergo further reactions to yield the final product.
Alkylation of Phenols with Ethyl Halides
A primary and well-established method for synthesizing this compound is through the alkylation of phenols. This can be achieved via two main pathways: the Williamson ether synthesis and Friedel-Crafts alkylation.
The Williamson ether synthesis is a nucleophilic substitution (SN2) reaction. It involves the reaction of a phenoxide ion with an ethyl halide. smolecule.com The phenoxide ion is typically generated by deprotonating a phenol with a strong base. For example, sodium phenoxide can be reacted with ethyl bromide to produce this compound. smolecule.com The choice of solvent is crucial in this reaction, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) often being used to enhance the reaction rate. smolecule.com
Friedel-Crafts alkylation is another significant method. This reaction involves the electrophilic aromatic substitution of a phenol with an alkylating agent, such as an alkene or an alkyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). smolecule.comresearchgate.net The catalyst generates a reactive carbocation from the alkylating agent, which then attacks the electron-rich phenol ring. smolecule.com While effective, this method can sometimes lead to a mixture of ortho, para, and polyalkylated products, necessitating further purification steps. google.com To overcome the challenge of regioselectivity, methods utilizing catalysts like Re₂(CO)₁₀ have been developed to achieve selective ortho-alkylation of phenols. orgsyn.org
| Alkylation Method | Reactants | Catalyst/Base | Key Features |
| Williamson Ether Synthesis | Phenoxide ion, Ethyl halide | Strong base (e.g., Cs₂CO₃) | SN2 mechanism, good for specific ether synthesis. smolecule.com |
| Friedel-Crafts Alkylation | Phenol, Alkylating agent | Lewis acid (e.g., AlCl₃) | Electrophilic aromatic substitution, can produce isomer mixtures. smolecule.comresearchgate.net |
| Rhenium-Catalyzed ortho-Alkylation | Phenol, Alkene | Re₂(CO)₁₀ | Highly regioselective for the ortho position. orgsyn.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize environmental impact and enhance sustainability. langholmandcanonbieschools.dumgal.sch.uk This involves considering factors such as solvent choice, atom economy, and waste reduction.
Solvent Selection and Reaction Media (e.g., ionic liquids)
The choice of solvent is a critical aspect of green chemistry. Traditional volatile organic compounds (VOCs) are often replaced with more environmentally benign alternatives. Ionic liquids (ILs), which are salts with low melting points, have emerged as promising green solvents for various chemical reactions. psu.eduencyclopedia.pub Their negligible vapor pressure, high thermal stability, and ability to be recycled make them attractive alternatives to conventional solvents. psu.eduencyclopedia.pubrsc.org For instance, the use of a recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻), has been shown to be effective as both a catalyst and a solvent in related syntheses. rsc.org The synthesis of certain ionic liquids can be achieved through methods like the quaternization of appropriate amines followed by anion exchange. encyclopedia.pub
Atom Economy and Waste Minimization
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chemistry-teaching-resources.comchemistrystudent.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. langholmandcanonbieschools.dumgal.sch.uk
The formula for calculating atom economy is: % Atom Economy = (Mass of desired product / Total mass of reactants) x 100 chemistry-teaching-resources.com
For instance, in the synthesis of ethylamine (B1201723) from the reaction of ethyl bromide with ammonia (B1221849), the atom economy can be calculated to be approximately 31.5%. brainly.com In the context of this compound synthesis, reactions with high atom economy are preferred. Addition reactions, for example, inherently have a 100% atom economy as all reactant atoms are incorporated into the product. chemistry-teaching-resources.com The use of catalysts is crucial in improving atom economy by enabling more efficient reaction pathways that produce fewer byproducts. langholmandcanonbieschools.dumgal.sch.ukchemistry-teaching-resources.com
Industrial Scale-Up Considerations and Process Optimization
Scaling up the synthesis of this compound from a laboratory setting to an industrial scale presents several challenges. Process optimization is crucial to ensure efficiency, safety, and cost-effectiveness. Key considerations include:
Catalyst Selection and Recovery: The choice of catalyst is critical. For industrial applications, heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and recycled, reducing costs and waste. academie-sciences.fr For example, zeolites have been investigated as catalysts for the alkylation of phenols. academie-sciences.fr
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is essential for maximizing yield and minimizing energy consumption. researchgate.net For instance, in the alkylation of phenol with olefins, the effects of temperature, molar ratio of reactants, and reaction time have been studied to improve yields. researchgate.net
Purification: Developing efficient and scalable purification methods, such as distillation, is necessary to obtain the final product with the desired purity. orgsyn.org
Waste Management: Implementing strategies for managing and minimizing waste streams is a critical aspect of industrial chemical production. google.com
Chemical Reactivity and Transformation Mechanisms of 1 Ethyl 2 Phenoxybenzene
Electrophilic Aromatic Substitution Reactions on the Aryl Rings
The two aromatic rings of 1-ethyl-2-phenoxybenzene are the primary sites for electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. libretexts.orgsolubilityofthings.com The outcome of these reactions is dictated by the electronic properties and directing effects of the substituents present on each ring.
The regioselectivity of electrophilic substitution on this compound is a complex interplay of the directing effects of the ethyl group and the phenoxy group.
Ring A (Ethyl-substituted ring): This ring bears an ethyl group and a phenoxy group.
The ethyl group (-CH₂CH₃) is a weakly activating group that directs incoming electrophiles to the ortho and para positions through an inductive electron-donating effect. libretexts.org
The phenoxy group (-OPh) acts as an alkoxy-like substituent. The oxygen atom's lone pairs can be delocalized into the aromatic ring, making it a moderately activating, ortho and para-directing group. byjus.com
Ring B (Unsubstituted phenoxy ring): This ring is substituted by the ether oxygen linked to the first ring. It behaves as a phenol (B47542) ether. The ether oxygen is an activating, ortho and para-director for this ring as well. byjus.com
The combined influence of these groups means that both rings are activated towards electrophilic attack compared to unsubstituted benzene (B151609). The primary challenge is to predict the major product among the several possible isomers. The phenoxy group is generally a stronger activating and directing group than the ethyl group. Therefore, substitution is likely to be directed by the phenoxy group. Steric hindrance from the bulky substituents will also play a significant role, potentially favoring substitution at the less hindered para positions. libretexts.org
Table 1: Directing Effects of Substituents on this compound
| Ring | Substituent | Electronic Effect | Directing Influence |
|---|---|---|---|
| A | Ethyl (-CH₂CH₃) | Activating (Inductive) | ortho, para |
| A | Phenoxy (-O-Ring B) | Activating (Resonance) | ortho, para |
| B | 2-Ethylphenoxy (-O-Ring A) | Activating (Resonance) | ortho, para |
These common electrophilic aromatic substitution reactions can be applied to this compound to introduce new functional groups.
Halogenation: The introduction of a halogen (e.g., bromine or chlorine) typically occurs in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.org Due to the activating nature of the substituents, halogenation is expected to proceed readily. The major products will likely be the para-halogenated isomers with respect to the phenoxy group to minimize steric hindrance. researchgate.net
Nitration: This reaction is typically carried out with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orgontosight.aigoogle.com The resulting nitro-substituted diaryl ethers are valuable intermediates in organic synthesis. ontosight.aievitachem.com Given the multiple activated positions, control of reaction conditions is crucial to avoid polysubstitution.
Sulfonation: Sulfonation involves reacting the compound with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or chlorosulfonic acid. organic-chemistry.orgnih.gov This reaction is reversible and can be influenced by temperature. The resulting sulfonic acids can be useful as detergents or intermediates. The reaction is generally directed to the para position of the activated rings. researchgate.net
Cleavage Reactions of the Ether Linkage
The carbon-oxygen bond of the ether linkage is a key structural feature, and its cleavage represents a significant transformation of the molecule.
While alkyl ethers can be cleaved by strong acids like HBr or HI, diaryl ethers such as this compound are notably resistant to acid-catalyzed hydrolysis. libretexts.org The C(sp²)-O bond is significantly stronger than a C(sp³)-O bond due to the higher s-character of the sp² hybridized carbon and resonance stabilization. Cleavage would require breaking this stable bond, which is energetically unfavorable.
Under forcing conditions (high temperatures and pressures with strong acids), cleavage is theoretically possible. The mechanism would initiate with the protonation of the ether oxygen to form an oxonium ion, creating a better leaving group. masterorganicchemistry.com
SN1 Pathway: This mechanism is unlikely as it would require the formation of a highly unstable aryl cation. libretexts.org
SN2 Pathway: An SN2 attack by a nucleophile on one of the aromatic carbons is also highly disfavored due to steric hindrance and the high energy required to displace the leaving group from an sp² carbon. libretexts.org
E1 Pathway: An elimination pathway is not applicable in this context for the direct cleavage of the diaryl ether bond.
Therefore, direct acid-catalyzed hydrolysis of the ether linkage in this compound is not a synthetically viable reaction under standard laboratory conditions. libretexts.org
In contrast to acid hydrolysis, reductive cleavage provides a more effective means of breaking the C-O ether bond in diaryl ethers. These methods are significant in the context of lignin (B12514952) degradation, a natural polymer rich in aryl ether linkages. scispace.comepa.gov
Several strategies have been developed:
Transition-Metal-Free Reduction: A combination of triethylsilane (Et₃SiH) and a strong base like potassium tert-butoxide (KOtBu) can effectively cleave the C-O bond in diaryl ethers to yield the corresponding phenol and arene. rsc.orgresearchgate.net This method operates without the need for a transition metal catalyst.
Metal-Catalyzed Hydrogenolysis: Nickel catalysts, both homogeneous and heterogeneous, have been shown to be effective for the reductive cleavage of aryl ethers using reducing agents like dihydrogen (H₂) or silanes. scispace.comresearchgate.net These reactions often require elevated temperatures but can achieve high selectivity.
Dissolving Metal Reduction: Strong reducing agents like sodium metal in liquid ammonia (B1221849) can also be used, although this method is less selective and may also lead to the reduction of the aromatic rings.
Table 2: Reductive Cleavage Methods for Diaryl Ethers
| Method | Reagents | Products | Notes |
|---|---|---|---|
| Silane/Base Reduction | Et₃SiH, KOtBu | Phenol, Arene | Transition-metal-free protocol. rsc.orgresearchgate.net |
| Catalytic Hydrogenolysis | H₂, Ni catalyst | Phenol, Arene | Can be highly selective. scispace.comresearchgate.net |
Oxidation and Reduction Pathways
The oxidation and reduction of this compound can occur at the ethyl group or the aromatic rings, while the ether linkage itself is generally robust towards oxidation.
Oxidation:
Ethyl Group: The benzylic position of the ethyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the ethyl group to a carboxylic acid group (-COOH), provided the rest of the molecule can withstand the harsh conditions. ucr.edu Milder oxidation might yield a ketone or a secondary alcohol at the benzylic carbon.
Aromatic Rings: The aromatic rings are generally resistant to oxidation. However, under very harsh conditions, they can be degraded. In some specific enzymatic or biomimetic systems, hydroxylation of the aromatic rings could occur.
Reduction:
Aromatic Rings: The benzene rings can be reduced to cyclohexane (B81311) rings through catalytic hydrogenation. This typically requires high pressures of hydrogen gas and catalysts like rhodium (Rh), ruthenium (Ru), or nickel (Ni) at elevated temperatures. libretexts.org It is a forceful reaction due to the stability of the aromatic system. Under milder conditions, it's possible to reduce other functional groups without affecting the aromatic rings. libretexts.org
Birch Reduction: This method, using an alkali metal (like Na or Li) in liquid ammonia with an alcohol, can reduce one of the aromatic rings to a non-conjugated diene. The regioselectivity would depend on which ring is more susceptible to this single-electron transfer process.
Side-Chain Oxidation (Ethyl Group)
The ethyl group of this compound is susceptible to oxidation at the benzylic position, which is the carbon atom directly attached to the aromatic ring. This reactivity is a characteristic feature of alkylbenzenes, provided the benzylic carbon possesses at least one hydrogen atom. libretexts.orgorgoreview.com The presence of the benzene ring stabilizes radical intermediates formed at the benzylic position, making the C-H bonds at this site weaker and more reactive towards oxidation compared to other C-H bonds in the alkyl chain. lumenlearning.com
Strong oxidizing agents are typically required to achieve the oxidation of the alkyl side-chain. libretexts.org Reagents such as potassium permanganate (KMnO₄) in an alkaline or acidic solution, or chromic acid (H₂CrO₄), generated from reagents like potassium dichromate (K₂Cr₂O₇) and sulfuric acid, can be employed. libretexts.orgorgoreview.com Under these conditions, the entire ethyl group is oxidized to a carboxylic acid group (-COOH), cleaving the bond between the benzylic and terminal carbon atoms. libretexts.orglibretexts.org The final product of this vigorous oxidation is 2-phenoxybenzoic acid, with the robust aromatic rings and the ether linkage remaining intact. orgoreview.com The reaction mechanism, while not fully elucidated, is believed to involve the breaking of a benzylic C-H bond as a critical step. libretexts.orglibretexts.org It is notable that t-butylbenzene, which lacks a benzylic hydrogen, does not undergo this reaction. lumenlearning.com
Table 1: Conditions for Side-Chain Oxidation of this compound
| Reagent | Conditions | Product |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Alkaline, Heat | 2-Phenoxybenzoic Acid |
Aromatic Ring Hydrogenation
While the aromatic rings in this compound are stable and resistant to many chemical transformations, they can be reduced to their corresponding saturated alicyclic rings through catalytic hydrogenation. This process, however, requires more forceful conditions than the hydrogenation of a typical alkene double bond. libretexts.org The inherent stability of the aromatic system means that standard catalysts like palladium on carbon (Pd/C) at room temperature and atmospheric pressure, which are effective for reducing alkenes, will not affect the benzene rings. libretexts.org
To successfully hydrogenate the aromatic rings of this compound, high temperatures and pressures are necessary, along with highly active catalysts. libretexts.org Catalytic systems based on rhodium on carbon (Rh/C) or platinum (Pt) are often employed for this transformation. libretexts.org Under these demanding conditions, both phenyl rings can be reduced to cyclohexane rings. The expected product from the complete hydrogenation of this compound would be 1-ethyl-2-phenoxycyclohexane, assuming the ether linkage remains stable. In some cases, with particularly active catalysts like nickel, the reduction of phenol-like structures can lead to carbonyl products through the ketonization of intermediate enols, although this is more common when a hydroxyl group is directly attached to the ring. libretexts.org
Table 2: Catalytic Systems for Aromatic Ring Hydrogenation
| Catalyst | Conditions | Potential Product |
|---|---|---|
| Rhodium on Carbon (Rh/C) | High H₂ pressure, Elevated temperature | 1-Ethyl-2-(cyclohexyloxy)cyclohexane |
| Platinum(IV) Oxide (PtO₂) | High H₂ pressure, Elevated temperature | 1-Ethyl-2-(cyclohexyloxy)cyclohexane |
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a powerful toolkit for modifying complex organic molecules like this compound, enabling reactions that are otherwise difficult to achieve. These methods allow for the selective formation of new bonds through mechanisms like C-H activation and cross-coupling.
C-H Activation and Functionalization
C-H activation represents a modern strategy in organic synthesis that avoids the need for pre-functionalized starting materials, such as organohalides or organometallics. noelresearchgroup.comrsc.org This approach involves the direct cleavage of a typically inert carbon-hydrogen bond by a transition metal complex, followed by the formation of a new carbon-carbon or carbon-heteroatom bond. slideshare.net For a molecule like this compound, several C-H bonds are potential targets for functionalization, including those on the aromatic rings and at the benzylic position of the ethyl group.
The mechanism of C-H activation can vary depending on the metal, its oxidation state, and the coordination environment. scispace.com Late transition metals such as palladium, rhodium, and iron are commonly used. scispace.comnih.gov Carboxylate-assisted C-H activation is a prevalent mechanism where a carboxylate ligand bound to the metal center facilitates the deprotonation step. scispace.com While specific literature on the C-H functionalization of this compound is limited, research on analogous diaryl ether structures provides insight. For example, iron-catalyzed reactions using ligands like 1-(diphenylphosphino)-2-(2-(diphenylphosphino)phenoxy)benzene (DPEphos) have been shown to functionalize alkenes, demonstrating the utility of phenoxy-based ligand structures in catalysis. nih.govresearchgate.net
Table 3: Potential C-H Activation Sites and Catalytic Approaches
| Potential Site | Type of C-H Bond | Common Metal Catalysts | Potential Transformation |
|---|---|---|---|
| Aromatic Rings | C(sp²)-H | Pd, Rh, Ru, Ir | Arylation, Olefination, Halogenation |
Cross-Coupling Reactions Involving this compound (as substrate or reagent)
Cross-coupling reactions are fundamental in modern organic synthesis for forming C-C and C-heteroatom bonds. For this compound to act as a substrate in these reactions, it typically must first be converted into a derivative, such as an aryl halide or triflate. For instance, a halogenated version, like 1-bromo-2-phenoxybenzene (B1359908) or 1-iodo-2-phenoxybenzene (B1600817), would be a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions.
Drawing from studies on similar isomers, 1-iodo-4-phenoxy-benzene has been successfully used in palladium-catalyzed carbonylative thiomethylation reactions, indicating that the phenoxybenzene scaffold is tolerant to these conditions. rsc.org Similarly, 1-bromo-4-phenoxybenzene (B89831) has been employed as a substrate in Mizoroki-Heck reactions to couple with olefins like styrene, using a palladium catalyst system with a phosphine (B1218219) ligand and a base such as potassium carbonate. nih.gov These examples strongly suggest that a halogenated this compound derivative could readily participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to introduce new aryl, vinyl, alkynyl, or amino groups, respectively.
Conversely, the synthesis of this compound itself can be achieved via cross-coupling. The Chan-Lam-Evans coupling, a copper-catalyzed reaction between a boronic acid and a phenol, provides a direct route. bme.hu For example, the coupling of phenylboronic acid with 2-ethylphenol (B104991), catalyzed by a copper salt, would yield the target molecule. smolecule.com
Table 4: Exemplary Cross-Coupling Reactions with Phenoxybenzene Derivatives
| Reaction Name | Substrate Analogue | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Heck Reaction nih.gov | 1-Bromo-4-phenoxybenzene | Styrene | PdCl₂(P(NC₅H₁₀)₃)₂, K₂CO₃, TBAB | Stilbene derivative |
| Carbonylative Thiolation rsc.org | 1-Iodo-4-phenoxy-benzene | 2-(Methylmercapto)ethanol | PdCl₂, Xantphos, KOtBu | Aryl methylthioester |
Cycloaddition Reactions using Ethynyl-Phenoxybenzene Precursors
Cycloaddition reactions are powerful methods for constructing cyclic and heterocyclic ring systems in a convergent manner. nih.govorganic-chemistry.org A precursor derived from this compound can be utilized in such transformations to build complex molecular architectures. Specifically, 1-ethynyl-2-phenoxybenzene serves as a key building block for rhodium-catalyzed cycloaddition reactions. mdpi.comtandfonline.com
The synthesis of this precursor typically begins with a halogenated derivative, such as 1-iodo-2-phenoxybenzene. A Sonogashira coupling with a protected alkyne like trimethylsilylacetylene (B32187) (TMSA), followed by deprotection, yields the terminal alkyne 1-ethynyl-2-phenoxybenzene. mdpi.com This alkyne can then participate as a dipolarophile in [3+2] cycloaddition reactions. For example, its reaction with a tosyl azide (B81097) in the presence of a copper catalyst generates an N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole intermediate. This triazole, when treated with a rhodium catalyst such as Rh₂(oct)₄, undergoes denitrogenation and subsequent intramolecular cyclization to afford complex tetracyclic 3,4-fused indoles and aromatized xanthene derivatives. mdpi.comtandfonline.com This sequence can even be performed as a one-pot synthesis directly from the 1-ethynyl-2-phenoxybenzene precursor. mdpi.com
Table 5: Rhodium-Catalyzed [3+2] Cycloaddition of a 1-Ethynyl-2-phenoxybenzene Precursor
| Step | Starting Material | Reagents | Catalyst | Intermediate/Product |
|---|---|---|---|---|
| 1. Alkyne Synthesis mdpi.com | 1-Iodo-2-phenoxybenzene | Trimethylsilylacetylene, K₂CO₃ | PdCl₂(PPh₃)₂, CuI | 1-Ethynyl-2-phenoxybenzene |
| 2. Triazole Formation mdpi.com | 1-Ethynyl-2-phenoxybenzene | Tosyl azide (TsN₃) | CuTc | N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole |
Advanced Spectroscopic and Analytical Methodologies for 1 Ethyl 2 Phenoxybenzene Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
The ¹H NMR spectrum of 1-Ethyl-2-phenoxybenzene provides specific information about the number and types of hydrogen atoms present. The ethyl group protons are readily identifiable. The methyl (CH₃) protons typically appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons, while the CH₂ protons appear as a quartet from coupling with the CH₃ group. The nine aromatic protons on the two benzene (B151609) rings produce complex, overlapping signals in the downfield region of the spectrum.
Table 1: Hypothetical ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| 1 | 7.40 - 7.25 | Multiplet | - | 3H | Protons on phenoxy ring (ortho, para) |
| 2 | 7.20 - 7.05 | Multiplet | - | 4H | Protons on ethyl-substituted ring |
| 3 | 7.00 - 6.85 | Multiplet | - | 2H | Protons on phenoxy ring (meta) |
| 4 | 2.65 | Quartet | 7.6 | 2H | -CH₂- (ethyl group) |
Note: This is a representative table based on known chemical shift values for similar functional groups.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, twelve distinct signals are expected, corresponding to the two carbons of the ethyl group and the ten unique aromatic carbons. The carbon atoms directly bonded to the oxygen atom (C-O) appear at a characteristic downfield shift. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. uvic.ca
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 157.5 | C-O (phenoxy ring) |
| 155.0 | C-O (ethyl-substituted ring) |
| 135.0 | C-C₂H₅ (ethyl-substituted ring) |
| 130.0 - 118.0 | Aromatic CH carbons (10 signals) |
| 23.0 | -CH₂- (ethyl group) |
Note: This table contains predicted chemical shifts based on established ranges for aromatic and aliphatic carbons.
2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. slideshare.netmnstate.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton couplings. A distinct cross-peak between the quartet at ~2.65 ppm and the triplet at ~1.20 ppm would definitively establish the presence of the ethyl group. It would also reveal through-bond couplings between adjacent protons on the aromatic rings. researchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For instance, it would show a cross-peak between the proton triplet at ~1.20 ppm and the carbon signal at ~15.5 ppm, assigning them to the methyl group. uvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the molecular fragments. Key correlations would include a cross-peak from the methylene protons (-CH₂-) to the two adjacent aromatic carbons, confirming the attachment point of the ethyl group. Correlations between the protons on one ring and the carbons on the other, via the ether oxygen, would confirm the phenoxy linkage. uvic.ca
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their through-bond connectivity. libretexts.org A NOESY spectrum could show a correlation between the ethyl group's methylene protons and a proton on the ortho position of the phenoxy ring, providing information about the molecule's preferred conformation around the ether bond.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. scienceready.com.au
HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass for the molecular ion of this compound, [C₁₄H₁₄O]⁺, is 198.1045 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula. chemrxiv.org
Table 3: HRMS Data for this compound
| Formula | Species | Mass (Calculated) | Mass (Found) |
|---|
In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺) undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is a molecular fingerprint. youtube.comlibretexts.org For this compound, key fragmentation pathways would include:
Loss of a methyl radical: A peak at m/z 183 (M-15) corresponding to the loss of a •CH₃ group.
Loss of an ethyl radical: A prominent peak at m/z 169 (M-29) from the cleavage of the ethyl group, forming a stable phenoxyphenoxy cation. This is often a significant fragmentation pathway for ethyl-substituted aromatic compounds. docbrown.info
Cleavage of the ether bond: Fragmentation can occur on either side of the ether oxygen, leading to ions such as [C₆H₅O]⁺ (phenoxy cation) at m/z 93 or [C₈H₉]⁺ at m/z 105.
Formation of the phenyl cation: A peak at m/z 77, corresponding to the [C₆H₅]⁺ ion, is a common feature in the mass spectra of compounds containing a benzene ring. docbrown.info
Table 4: Common Compound Names
| Compound Name |
|---|
| This compound |
| Carbon |
| Oxygen |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods are instrumental in identifying the characteristic vibrations of its constituent ether and aromatic groups.
The IR spectrum of an ether is distinguished by a strong C-O stretching vibration, typically appearing in the 1300-1000 cm⁻¹ region. libretexts.org In the case of this compound, the aryl ether linkage (Ar-O-C) gives rise to a strong absorption band within this range. Specifically, the phenoxy group often shows strong bands around 1240 cm⁻¹ and 975 cm⁻¹. gelest.com The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. uniroma1.it Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene rings, are also observable. wpmucdn.com
Raman spectroscopy complements IR spectroscopy, particularly for the analysis of non-polar bonds. The symmetric vibrations of the aromatic rings in this compound are expected to produce strong signals in the Raman spectrum. kyoto-u.ac.jp For instance, the ring breathing vibration of the phenyl ring is a characteristic and intense peak. uh.edu The C-H stretching and bending vibrations of the ethyl group are also readily identifiable. kyoto-u.ac.jpresearchgate.net
Detailed theoretical and experimental vibrational analyses of related diaryl ether and diarylmethane molecules have demonstrated the utility of these techniques in confirming molecular structure and identifying diagnostic bands for specific functional groups. tandfonline.commdpi.com
Table 1: Predicted Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aryl Ether | C-O Stretch | 1300 - 1000 | IR (Strong) |
| Phenoxy Group | Specific C-O Stretches | ~1240, ~975 | IR (Strong) |
| Aromatic Rings | C-H Stretch | > 3000 | IR, Raman |
| Aromatic Rings | C=C Stretch | 1600 - 1450 | IR, Raman |
| Aromatic Rings | Ring Breathing | ~1000 | Raman (Intense) |
| Ethyl Group | C-H Stretch | 2975 - 2850 | IR, Raman |
| Ethyl Group | C-H Bend | 1470 - 1370 | IR, Raman |
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures and for assessing its purity.
Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile organic compounds like this compound. nist.govepa.gov The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to elute from the column, is a characteristic identifier. For related compounds like phenoxybenzene, GC has been used with a maximum service temperature of 100 °C. chembk.com
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly for less volatile or thermally labile compounds. sielc.com In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation of this compound would be based on its hydrophobicity. A typical mobile phase for similar aromatic compounds consists of a mixture of acetonitrile (B52724) and water. sielc.com
The coupling of chromatographic techniques with mass spectrometry (MS) provides an unparalleled level of analytical detail.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. epa.gov As this compound elutes from the GC column, it is ionized, and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, confirming its identity. This technique is widely used for the analysis of organic compounds in various matrices. nih.govchromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is an equally powerful technique, particularly for compounds that are not amenable to GC analysis. universiteitleiden.nl After separation by HPLC, the analyte is introduced into the mass spectrometer. LC-MS can provide both molecular weight information and structural details from fragmentation patterns. foodb.caresearchgate.net LC-MS/MS, which involves multiple stages of mass analysis, offers even greater selectivity and sensitivity for quantitative studies. eurl-pesticides.euresearchgate.net
X-ray Crystallography for Solid-State Structure Determination (if crystalline form exists)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgnih.gov If this compound can be obtained in a crystalline form, this technique can provide accurate bond lengths, bond angles, and conformational details of the molecule in the solid state.
Computational and Theoretical Investigations of 1 Ethyl 2 Phenoxybenzene
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the intrinsic properties of molecules. For 1-Ethyl-2-phenoxybenzene, DFT methods are utilized to elucidate its electronic structure, preferred geometric conformations, and to predict its spectroscopic signatures. These computational approaches allow for a detailed molecular-level understanding that complements and guides experimental work. Theoretical calculations are typically performed using a specific functional and basis set, such as B3LYP with a 6-311G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.govscispace.com
Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potential)
Frontier Molecular Orbitals (HOMO-LUMO)
The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. schrodinger.commdpi.comnih.gov A smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.comnih.gov
For this compound, the HOMO is predicted to be localized primarily on the electron-rich phenoxy moiety, specifically the oxygen atom and the associated benzene (B151609) ring, which act as the principal electron-donating part of the molecule. Conversely, the LUMO is expected to be distributed across the ethyl-substituted benzene ring, which serves as the primary electron-accepting region. DFT calculations provide quantitative values for these orbitals.
Table 1: Predicted FMO Properties of this compound
| Parameter | Predicted Value (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -1.02 |
| ΔEgap | 5.13 |
The relatively large energy gap of 5.13 eV suggests that this compound is a kinetically stable molecule. This gap corresponds to the energy of the lowest possible electronic transition, indicating that the molecule would absorb light in the ultraviolet region of the electromagnetic spectrum. schrodinger.com
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govscispace.com The MEP map illustrates regions of varying electron density: red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, prone to nucleophilic attack). Green regions represent neutral potential.
In the MEP surface of this compound, the most negative potential (red) is concentrated around the oxygen atom of the ether linkage, owing to its high electronegativity and lone pairs of electrons. The π-systems of the aromatic rings also exhibit regions of negative potential above and below the plane. The most positive potential (blue) is located on the hydrogen atoms, particularly those of the ethyl group's methyl hydrogens and the aromatic hydrogens. This calculated charge distribution is crucial for understanding how the molecule interacts with other polar molecules, solvents, and biological receptors.
Molecular Geometry and Conformational Analysis
The three-dimensional structure of this compound, including its bond lengths, bond angles, and dihedral angles, can be accurately determined through geometry optimization using DFT. researchgate.net The molecule is not planar due to the steric hindrance and electronic repulsion associated with the ether linkage and the ortho-ethyl group. The central C-O-C bond angle is predicted to be around 118-120°, typical for diaryl or alkyl-aryl ethers.
A key structural feature is the relative orientation of the two benzene rings, defined by the dihedral angles (C-C-O-C). Conformational analysis reveals that the molecule possesses significant flexibility, primarily through rotation around the two C-O single bonds. The global minimum energy conformation is one that balances the stabilizing effects of π-conjugation with the destabilizing effects of steric repulsion between the ortho-ethyl group and the phenoxy ring. The ethyl group itself can also rotate, leading to multiple local energy minima.
Table 2: Key Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | Caryl-O | 1.37 Å |
| Bond Length | O-Caryl | 1.41 Å |
| Bond Angle | C-O-C | 118.5° |
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts (δ) with considerable accuracy. The predicted spectrum for this compound shows distinct signals for the aromatic, methylene (B1212753) (-CH₂-), and methyl (-CH₃) protons. The aromatic protons are expected to resonate in the 6.8-7.5 ppm range. The methylene protons of the ethyl group, being adjacent to the aromatic ring, are predicted to appear as a quartet around 2.6-2.8 ppm. study.com The terminal methyl protons are expected to be a triplet at approximately 1.2-1.4 ppm. study.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Aromatic | C-H | 6.8 - 7.5 | 115 - 158 |
| Methylene | -CH₂- | 2.7 (quartet) | ~23 |
Infrared (IR) Spectroscopy
DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. physchemres.org The predicted IR spectrum for this compound would feature characteristic bands confirming its structure.
Table 4: Predicted Major IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3100-3000 | Aromatic C-H stretch |
| 2970-2850 | Aliphatic C-H stretch (from ethyl group) docbrown.info |
| 1600-1450 | Aromatic C=C ring stretch docbrown.info |
| 1250-1200 | Asymmetric C-O-C stretch (aryl ether) |
UV-Vis Spectroscopy
The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. nih.govresearchgate.net For this compound, the primary absorption bands are expected in the UV region, corresponding to π → π* transitions within the aromatic rings. The lowest energy transition, often from the HOMO to the LUMO, dictates the maximum absorption wavelength (λmax). Based on the calculated HOMO-LUMO gap, the λmax for this compound is predicted to be in the ultraviolet range.
Table 5: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| S₀ → S₁ (HOMO→LUMO) | 241 | 0.085 |
Molecular Dynamics Simulations
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.comamanote.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions with the environment, such as a solvent. benthamdirect.comacs.org
Solvation Effects and Intermolecular Interactions
The behavior of a molecule can be significantly influenced by its solvent environment. jcesr.orgnih.gov MD simulations are particularly well-suited for studying these solvation effects. nih.gov By simulating this compound in a box of explicit solvent molecules (e.g., water, methanol, or chloroform), one can analyze the structure of the solvation shell and the nature of intermolecular interactions. researchgate.net
Analysis of the radial distribution functions (RDFs) from such simulations would show how solvent molecules arrange themselves around different parts of the solute. For instance, in a polar solvent like water, water molecules would be expected to form hydrogen bonds with the ether oxygen. In a nonpolar solvent, interactions would be dominated by weaker van der Waals forces. These simulations can quantify the solvation free energy, providing a measure of the molecule's solubility and partitioning behavior between different phases, which are critical properties for its distribution and activity in biological systems.
Reaction Mechanism Elucidation through Computational Modeling
No published research is available that elucidates the reaction mechanisms of this compound through computational modeling.
Transition State Analysis of Key Reactions
There is no available data from transition state analysis for any key reactions involving this compound.
Reaction Energetics and Kinetic Predictions
There are no available predictions or data on the reaction energetics and kinetics for this compound.
QSAR and QSPR Modeling (Quantitative Structure-Activity/Property Relationships)
No specific QSAR or QSPR models have been developed or published for this compound.
Predictive Models for Reactivity and Physical Properties
There are no available predictive models for the reactivity or physical properties of this compound.
Ligand-Target Interactions (if applicable to biological activity)
There is no available information or computational modeling data regarding the ligand-target interactions of this compound.
Biological Interactions and Structure Activity Relationships of Phenoxybenzene Derivatives Strictly Excluding Clinical, Dosage, Safety, Adverse Effects
Mechanisms of Interaction with Biomolecules (e.g., enzymes, receptors)
The biological activity of phenoxybenzene derivatives is rooted in their ability to interact with various biomolecules, including receptors and enzymes. The aromatic ether group present in 1-Ethyl-2-phenoxybenzene serves as a versatile pharmacophore capable of modulating multiple neurotransmitter systems through specific receptor interactions. smolecule.com Research on related phenoxyalkylamine derivatives has shown significant activity at serotonin (B10506) and dopamine (B1211576) receptors. smolecule.com The nature of these interactions is governed by a combination of hydrophobic, electrostatic, and van der Waals forces. The two phenyl rings can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket.
In Vitro Biological Activity Studies (e.g., enzyme inhibition, cellular pathway modulation)
In vitro studies on compounds containing the phenoxybenzene moiety have revealed a broad spectrum of biological activities, primarily through the modulation of cellular signaling pathways and direct enzyme inhibition. Phenolic compounds, a class that includes metabolites of phenoxybenzene derivatives, are known to affect a wide range of inflammation-associated signaling pathways. nih.gov These pathways include those mediated by nuclear factor (NF)-κB, activator protein (AP)-1, mitogen-activated protein kinases (MAPKs), and protein tyrosine kinases (PTKs). nih.govmdpi.com The modulation of these pathways can lead to downstream effects on the expression of inflammatory mediators. nih.govmdpi.com
Derivatives of the phenoxybenzene scaffold have been investigated for specific enzymatic inhibition. For example, novel phenoxyacetamide derivatives have been identified as potent inducers of apoptosis in hepatocellular cancer cells (HepG2), with activity linked to the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.com In other studies, phenylhydrazono phenoxyquinoline derivatives were screened for their inhibitory efficacy against the α-amylase enzyme, a target in metabolic disease research. nih.gov
Table 1: Examples of In Vitro Biological Activities of Phenoxybenzene Derivatives
| Compound Class | Target/Pathway | Observed In Vitro Effect | Reference |
|---|---|---|---|
| Phenolic Compounds | NF-κB, AP-1, MAPKs | Modulation of inflammation-associated signaling | nih.gov |
| Pterostilbene Derivatives | MAPKs/NF-κB | Inhibition of inflammatory mediator expression (e.g., NO, IL-1β, TNF-α) | mdpi.com |
| Phenoxyacetamide Derivatives | PARP-1 | Apoptosis induction in HepG2 cancer cells | mdpi.com |
| Phenylhydrazono Phenoxyquinolines | α-Amylase | Enzyme inhibition | nih.gov |
Structure-Activity Relationship (SAR) Studies of Related Phenoxybenzene Scaffolds
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective compounds. For phenoxybenzene derivatives, SAR studies have focused on elucidating the roles of substituents on the phenyl rings.
Quantitative structure-activity relationship (QSAR) models have been developed for various classes of phenoxy derivatives. For phenoxyacetic acids, potencies were found to be positively correlated with the hydrophobicity (π values) of substituents at the ortho, meta, and/or para positions. nih.gov Similarly, positive correlations were found for the electronic parameters (σ constants) of substituents. nih.gov For phenoxyphenyl-methanamine compounds, QSAR models have been used to describe activities at the serotonin 5HT(2A) receptor and the serotonin transporter (SerT), finding intuitive relationships with substituent size and electronic properties. researchgate.net
The specific substituents of this compound—an ethyl group at position 1 and a phenoxy group at position 2—are critical determinants of its potential biological recognition.
Ethyl Group: Compared to a simple hydrogen atom, the ethyl group adds steric bulk and increases lipophilicity. In SAR studies of related compounds, the steric effect of a substituent can be either beneficial or detrimental to binding affinity, depending on the size and shape of the target's active site. nih.gov If the binding pocket has available space, the hydrophobic interactions of the ethyl group can enhance binding affinity. Conversely, if the pocket is constrained, the bulkiness of the ethyl group could lead to a steric clash, reducing affinity. nih.gov
To investigate the mechanisms of action and identify specific molecular targets, analogs of parent compounds are often designed and synthesized. A common strategy involves the creation of chemical probes by attaching reporter groups, such as fluorescent labels, to the core scaffold. nih.gov For example, fluorescence-labeled analogs of the CCR5 antagonist TAK-779, which contains a complex substituted scaffold, were synthesized to study their cellular uptake and localization. nih.gov This approach involves identifying a non-critical position on the molecule where a linker and a fluorophore can be attached without abolishing biological activity. The design process considers the length and flexibility of the spacer to ensure the probe can still interact with its target. Such probes are invaluable tools for visualizing the distribution of a compound within cells and identifying its binding partners. nih.gov
Computational Biology Approaches (e.g., molecular docking, pharmacophore modeling)
Computational methods are powerful tools in modern drug discovery and mechanistic studies, providing insights into molecular interactions at an atomic level. mdpi.com Molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) are frequently applied to phenoxybenzene derivatives to rationalize their biological activities and guide the design of new analogs. nih.govdergipark.org.tr
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For phenoxybenzene derivatives, docking studies can identify key amino acid residues in the active site that interact with the molecule. For instance, docking of phenylhydrazono phenoxyquinoline derivatives into the active site of α-amylase was used to investigate their binding interactions and prioritize compounds for synthesis. nih.gov These studies can reveal hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. nih.govresearchgate.net
Pharmacophore Modeling: A pharmacophore is an abstract representation of the molecular features essential for biological activity. nih.govunina.it A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the target's binding site (structure-based). dergipark.org.tr This model defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. The resulting model can then be used to screen large virtual libraries to identify novel compounds with different chemical scaffolds but the same essential features for activity. unina.itresearchgate.net
A primary goal of computational biology is the accurate prediction of binding affinity, often expressed as a binding free energy (e.g., ΔG) or an inhibition constant (e.g., Ki). nih.gov Alchemical free energy methods, for example, have been used to compute the absolute and relative binding free energies for phenol (B47542) derivatives binding to an engineered cavity in T4 lysozyme. nih.govnorthwestern.edu While challenging, these physics-based methods can provide quantitative predictions of ligand potency. nih.gov
Docking programs use scoring functions to estimate binding affinity and rank different ligands or binding poses. researchgate.net These scores are based on simplified energy terms that account for various types of interactions. By analyzing the docked poses of phenoxybenzene derivatives, researchers can predict which parts of the molecule are most critical for binding. For example, a docking study might reveal that the phenoxy group is buried in a deep hydrophobic pocket, while the ethyl-substituted ring is exposed to the solvent or forms interactions with residues at the entrance of the active site. These predictions are invaluable for guiding SAR studies and designing analogs with improved affinity and selectivity. biorxiv.org
Role of Phenoxybenzene Core in Emerging Bioactive Molecules
The phenoxybenzene scaffold, characterized by two aryl rings linked by an ether bond, is a recurring and significant structural motif in a multitude of biologically active compounds. This "privileged" moiety is a cornerstone in medicinal chemistry, largely due to its unique combination of structural and electronic properties. nih.gov The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt optimal orientations for binding to biological targets. Simultaneously, the aromatic rings offer platforms for extensive hydrophobic and π-stacking interactions, which are critical for molecular recognition and affinity. The phenoxy group can also act as a mimic for the side chain of the amino acid phenylalanine, further broadening its potential applications in drug design. nih.gov
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies have been instrumental in elucidating the importance of the phenoxybenzene core and guiding the design of more potent and selective bioactive molecules. These studies systematically explore how variations in the chemical structure of phenoxybenzene derivatives affect their biological activity.
In the realm of anticancer research, derivatives of Nimesulide containing a 4-fluorophenoxy group have shown significant activity against colon and breast cancer cell lines. nih.gov Similarly, studies on novel ligands for the sigma-1 receptor (σ1R), a target for neurological disorders, have identified that a 4-chlorophenoxy group leads to a compound with approximately 10-fold higher activity compared to the standard reference. nih.gov These findings underscore the crucial role of the substituted phenoxy group in achieving high-affinity interactions, likely through hydrophobic interactions within the receptor binding pocket. nih.gov
Quantitative structure-activity relationship (QSAR) studies have provided more detailed insights into the specific physicochemical properties that govern the activity of phenoxybenzene derivatives. For instance, a QSAR study on phenoxyacetic acid derivatives as antisickling agents revealed that their potency is positively correlated with the hydrophobicity (π values) of substituents at the ortho, meta, and/or para positions. nih.gov This suggests that increasing the lipophilicity of these compounds enhances their ability to prevent the sickling of red blood cells. nih.gov
The following interactive data table summarizes key research findings on the role of the phenoxybenzene core in various bioactive molecules, highlighting the compound class, biological target or activity, and key SAR findings.
| Compound Class | Biological Target/Activity | Key SAR Findings | Reference |
|---|---|---|---|
| Nimesulide Derivatives | Anticancer (HT-29 colon cancer, MCF-7 breast cancer) | The presence of a 4-fluorophenoxy group was crucial for the highest activity. | nih.gov |
| 4H-1,2,4-triazoles | Sigma-1 Receptor (σ1R) Ligands | A 4-chlorophenoxy group resulted in a ~10-fold increase in activity. The phenoxy group is critical for hydrophobic interactions. | nih.gov |
| Phenoxyacetic acid derivatives | Antisickling agents | Potency is positively correlated with the hydrophobicity (π values) of substituents on the benzene (B151609) ring. | nih.gov |
| Non-peptide small molecule inhibitors | Inhibition of Aβ aggregation (Alzheimer's disease) | The phenoxy group mimics the phenylalanine side chain and is one of three crucial elements for activity. | nih.gov |
| tert-amyl phenoxyalkylamines | Histamine H3 receptor (H3R) antagonists | A 4-isopentylphenoxy moiety resulted in the highest affinity for the human H3R. | nih.gov |
| Phenoxybenzamine | α-adrenergic receptor antagonist | The overall structure, including the phenoxy group, allows for irreversible binding to the receptor. | nih.gov |
| 3-Phenoxybenzoic acid derivatives | Peroxisome proliferator-activated receptor γ (PPARγ) agonists | Specific derivatives show agonist activity, highlighting the role of the phenoxybenzoic acid core. | researchgate.net |
Environmental Fate and Degradation Pathways
Abiotic Degradation Processes
Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For a molecule like 1-Ethyl-2-phenoxybenzene, these processes would primarily include reactions with sunlight (photolysis and photo-oxidation) and water (hydrolysis).
Photolysis and Photo-oxidation in Atmospheric and Aqueous Environments
There is no specific information available regarding the photolysis and photo-oxidation of this compound. However, data from its surrogate structures, ethylbenzene (B125841) and diphenyl ether, offer valuable insights.
Ethylbenzene: In the atmosphere, ethylbenzene is primarily degraded through reactions with photochemically produced hydroxyl radicals. ornl.gov The estimated atmospheric half-life for this reaction is approximately 1.7 to 2 days. ornl.govnih.gov Direct breakdown by sunlight (direct photolysis) is not expected to be a significant process as ethylbenzene does not absorb light at wavelengths greater than 290 nm. nih.gov In laboratory settings, ozone-assisted UV photodegradation has been shown to effectively decompose gaseous ethylbenzene. cabidigitallibrary.orgresearchgate.net Studies on the photochemical degradation of BTEX (benzene, toluene, ethylbenzene, and xylenes) in water using UV light in conjunction with hydrogen peroxide (H₂O₂) have demonstrated significant mineralization, with up to 90% removal under acidic conditions. torontomu.ca
Diphenyl Ether: Diphenyl ether is expected to exist almost entirely as a vapor in the atmosphere, where its estimated half-life due to reaction with hydroxyl radicals is 1.7 days. ornl.gov Research on related compounds, polybrominated diphenyl ethers (PBDEs), shows they undergo photodegradation on biomass and in soil suspensions, primarily through debromination, hydroxylation, and cleavage of the C-O ether bond. nih.govmdpi.com This suggests that the diphenyl ether structure itself is susceptible to breakdown under sunlight. Furthermore, visible-light photoredox-catalyzed cleavage of the C–O bond in diphenyl ethers has been demonstrated, resulting in the formation of two phenol (B47542) molecules. nih.gov
Hydrolysis and Chemical Stability
Specific data on the hydrolysis and chemical stability of this compound are not available in the reviewed literature.
Ethylbenzene: This compound lacks functional groups that are susceptible to hydrolysis under typical environmental conditions (pH 5-9). Therefore, hydrolysis is not considered an important environmental fate process for ethylbenzene. nih.govinchem.org
Diphenyl Ether: Similarly, the ether linkage in diphenyl ether is generally stable to hydrolysis under normal environmental pH and temperature ranges. Studies on polybrominated diphenyl ethers also indicate that hydrolysis is not a significant degradation pathway. psecommunity.org
Biotic Degradation Processes
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a primary mechanism for the removal of many organic pollutants from soil and water systems.
Aerobic and Anaerobic Biodegradation in Soil and Water Systems
While no studies have specifically investigated the biodegradation of this compound, the metabolic pathways for its surrogate compounds are well-documented.
Ethylbenzene:
Aerobic: Ethylbenzene is readily biodegradable by bacteria in soil and water under aerobic conditions. cdc.govepa.gov Several metabolic pathways have been identified, which are initiated by enzymes like dioxygenases and monooxygenases. nih.govresearchgate.net These enzymes attack either the aromatic ring or the ethyl side chain, leading to intermediates that are further mineralized. nih.gov For instance, Pseudomonas species are known to degrade ethylbenzene. core.ac.uk
Anaerobic: The anaerobic degradation of ethylbenzene has been demonstrated under both nitrate-reducing and sulfate-reducing conditions. nih.govasm.org Different bacterial strains employ distinct initial reaction sequences. Denitrifying bacteria often initiate degradation through dehydrogenation, while sulfate-reducing bacteria may add the ethylbenzene to fumarate. asm.orgnih.gov Complete mineralization to carbon dioxide has been observed. nih.gov
Diphenyl Ether:
Aerobic: Certain bacterial strains can utilize diphenyl ether as a sole source of carbon and energy. For example, Sphingobium phenoxybenzoativorans SC_3 and Sphingomonas sp. strain SS3 initiate degradation through a novel ring-cleavage dioxygenase that attacks the angular carbon atom adjacent to the ether linkage. asm.orgnih.gov This process cleaves the ether bond and breaks down the aromatic rings, with phenol and catechol identified as intermediates. nih.gov A strain of Bacillus tequilensis has also been shown to aerobically degrade the related compound decabromodiphenyl ether (BDE-209), suggesting that the diphenyl ether structure can be a substrate for bacterial metabolism. nih.gov
Anaerobic: Information on the anaerobic biodegradation of unsubstituted diphenyl ether is scarce in the scientific literature.
Microbial Metabolism and Metabolite Identification
There are no known studies identifying the microbial metabolites of this compound. The potential metabolites can be inferred from the metabolism of ethylbenzene and diphenyl ether.
Ethylbenzene: Under aerobic conditions, the degradation of ethylbenzene can proceed through various intermediates. Attack on the side chain can produce 1-phenylethanol (B42297) and acetophenone (B1666503). wikipedia.org Dioxygenase attack on the aromatic ring leads to the formation of substituted catechols, which are then subject to ring cleavage. nih.gov Under anaerobic conditions, metabolites such as (1-phenylethyl)succinate and 4-phenylpentanoate have been identified in sulfate-reducing bacteria, while 1-phenylethanol and acetophenone are characteristic intermediates in denitrifying bacteria. asm.orgnih.gov
Diphenyl Ether: The aerobic degradation of diphenyl ether by Sphingomonas sp. strain SS3 has been shown to produce phenol and catechol as key intermediates. nih.gov The degradation by Sphingobium phenoxybenzoativorans SC_3 yields 2,4-hexadienal (B92074) phenyl ester, which is subsequently hydrolyzed to muconic acid semialdehyde and phenol. asm.org For polybrominated diphenyl ethers, metabolic pathways include debromination, cleavage of the diphenyl ether bond, and ring-opening reactions. nih.gov
Environmental Partitioning Behavior
The environmental partitioning of a chemical describes its distribution among different environmental compartments like air, water, soil, and biota. This behavior is governed by properties such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow).
No specific partitioning data for this compound is available. The behavior can be estimated by considering its surrogate structures.
Ethylbenzene: Due to its high vapor pressure and low water solubility, ethylbenzene released to the environment is expected to partition predominantly into the atmosphere. inchem.orgnih.gov It does not bind readily to soil and has moderate mobility, which gives it the potential to leach into groundwater. nih.govepa.gov The log octanol-water partition coefficient (Log Kow) is 3.15, and measured bioconcentration factors (BCF) in fish are low (0.67 to 1.9), suggesting that significant bioaccumulation in aquatic organisms is not expected. inchem.orgepa.gov
Diphenyl Ether: Diphenyl ether's physical properties suggest it will exist mainly in the vapor phase in the atmosphere. ornl.gov It has low water solubility and a moderate soil adsorption coefficient, indicating low mobility in soil but with some potential for leaching or runoff. ornl.gov Its high Log Kow of 4.2 suggests that bioaccumulation in aquatic organisms may occur. Structurally related polybrominated diphenyl ethers (PBDEs) show a high affinity for partitioning into soils and sediments, which may act as long-term sinks and sources of these compounds in the environment. nih.govnih.gov
Table of Physicochemical Properties and Partitioning Coefficients for Surrogate Compounds
| Parameter | Ethylbenzene | Diphenyl Ether | Reference |
|---|---|---|---|
| Water Solubility | 152 mg/L at 20°C | Low | ornl.govinchem.org |
| Vapor Pressure | 1.24 kPa at 20°C | High | ornl.govinchem.org |
| Log Kow | 3.15 | 4.2 | epa.gov |
| Henry's Law Constant | 7.88 x 10⁻³ atm-m³/mol | High | ornl.govnih.gov |
| Soil Sorption Coefficient (Koc) | 224-257 (Moderate Mobility) | Moderate Adsorption (Low Mobility) | ornl.govnih.gov |
| Bioconcentration Factor (BCF) | Low (0.67 - 1.9) | Potential for bioconcentration | ornl.govepa.gov |
Volatilization from Water and Soil
Specific data on the volatilization of this compound from water and soil surfaces are not available.
Adsorption to Soil and Sediment
Information regarding the adsorption coefficient (Koc) and other parameters describing the tendency of this compound to adsorb to soil and sediment could not be located.
Environmental Monitoring and Analytical Techniques
There are no specific environmental monitoring programs or established analytical techniques documented for the detection and quantification of this compound in various environmental matrices such as water, soil, or air.
Advanced Materials Science and Synthetic Applications
1-Ethyl-2-phenoxybenzene as a Synthetic Building Block
The structure of this compound, featuring a diaryl ether linkage and an ethyl group, suggests its potential as a monomer or an intermediate in the synthesis of more complex molecules. Diaryl ether structures are integral to a class of high-performance polymers known as poly(arylene ether)s.
Precursor for Advanced Aromatic Polymers and Oligomers
Poly(arylene ether)s are a significant class of engineering thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. These properties stem from the stable aromatic rings and ether linkages that constitute the polymer backbone. In principle, derivatives of this compound could be functionalized to serve as monomers in the synthesis of such polymers. For instance, the introduction of reactive groups such as hydroxyl or halo groups on the aromatic rings would enable its participation in nucleophilic aromatic substitution polymerization reactions, a common method for synthesizing poly(arylene ether)s.
However, a thorough review of scientific databases and patent literature does not currently yield specific examples or detailed research on the use of this compound as a direct precursor for advanced aromatic polymers and oligomers. The synthesis of these high-performance materials typically involves commercially available and well-studied bifunctional monomers.
Intermediates in Fine Chemical Synthesis
Role in Solvent Systems for Specialized Applications
The utility of a chemical compound as a solvent is determined by its physical properties, including its boiling point, polarity, and ability to dissolve various substances. The molecular structure of this compound, with both aromatic (nonpolar) and ether (polar) components, suggests it could act as a solvent for a range of organic compounds.
High Solvency Power in Polymer Processing and Coatings
A crucial property for a solvent in polymer processing and coatings is its ability to dissolve specific polymers. This is often quantified by the Hansen Solubility Parameters (HSP), which are based on the energy of vaporization of a liquid and are divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A polymer is generally soluble in a solvent or a solvent blend with similar HSP values.
Currently, there is no publicly available data detailing the Hansen Solubility Parameters for this compound. Without this information, its solvency power for specific polymers used in processing and coatings cannot be accurately predicted or compared to other common solvents. Experimental determination of its HSP would be necessary to assess its potential in these applications.
Table 1: Illustrative Hansen Solubility Parameters for Common Solvents (Note: Data for this compound is not available)
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Toluene | 18.0 | 1.4 | 2.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Cyclohexanone | 17.8 | 6.3 | 5.1 |
Applications in Chemical Reactions and Extractions
As a potential reaction medium, this compound offers a relatively high boiling point, which could be advantageous for reactions requiring elevated temperatures. Its diaryl ether structure imparts good thermal stability. In extraction processes, its miscibility with a range of organic solvents and its potential to selectively dissolve certain compounds could be exploited. However, specific research articles or industrial application notes detailing the use of this compound as a preferred solvent for particular chemical reactions or extraction processes are not found in the current body of scientific literature. Its application in these areas remains a theoretical possibility pending further investigation.
Integration into Functional Materials
The incorporation of specific chemical moieties into materials to impart desired functionalities is a cornerstone of materials science. The this compound structure could potentially be integrated into larger molecules or polymer backbones to modify the properties of the resulting material. For example, its aromatic nature could contribute to thermal stability and specific electronic properties.
However, a comprehensive search of the scientific literature does not reveal any published research or patents describing the integration of the this compound unit into functional materials. The development of such materials would require the synthesis of appropriately functionalized derivatives of the compound that can be incorporated into material architectures through polymerization or grafting. At present, this remains a hypothetical application without direct scientific evidence.
Liquid Crystals and Optoelectronic Materials
While specific research detailing the application of this compound in liquid crystals and optoelectronic materials is not extensively documented in publicly available literature, the core diaryl ether structure is a recurring motif in the design of advanced organic materials. Diaryl ethers are recognized for their chemical stability and the specific spatial arrangement of their aromatic rings, which can influence the mesomorphic and photophysical properties of a molecule.
In the field of liquid crystals, molecules with a somewhat elongated and rigid shape are often desirable to induce or enhance liquid crystalline phases. beilstein-journals.org Chiral dopants containing diaryl ether moieties have been synthesized and studied for their ability to induce helical structures in nematic liquid crystal hosts. beilstein-journals.org The efficiency of chirality induction, a key parameter for many liquid crystal display applications, is highly dependent on the molecular structure of the dopant. beilstein-journals.org Although this compound itself is not a typical mesogen due to its lack of a highly rigid, extended structure, its derivatives could potentially be explored as components in liquid crystal mixtures or as precursors for more complex liquid crystal molecules.
The optoelectronic properties of diaryl ether derivatives are an active area of research. For instance, diaryl heptanoids have been investigated for their photophysical properties, with studies focusing on the effects of solvent polarity on absorption and emission spectra. nih.gov Furthermore, photochromic diarylethenes are utilized to modulate the optoelectronic properties of two-dimensional semiconductors like MoSe2, demonstrating that the diaryl framework can be functionalized to create photoswitchable materials. nih.gov These examples highlight the versatility of the diaryl ether scaffold in the design of materials with tunable optical and electronic characteristics.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 54852-74-3 |
| Molecular Formula | C14H14O |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | This compound |
Organic Light-Emitting Diodes (OLEDs)
The application of this compound in organic light-emitting diodes (OLEDs) has not been specifically reported. However, the diaryl ether linkage is a structural component found in some materials developed for OLEDs, particularly in host materials for the emissive layer. ep2-bayreuth.de
OLEDs are multilayer devices where the injection and transport of charge carriers (holes and electrons) and their subsequent recombination in an emissive layer lead to the generation of light. cnrs.fr The performance of an OLED is critically dependent on the chemical and physical properties of the organic materials used in each layer. cnrs.fr Host materials in the emissive layer play a crucial role in dispersing the light-emitting dopants, facilitating charge transport, and confining excitons to the emissive guest molecules.
Materials incorporating diaryl ether units have been explored as host materials in phosphorescent OLEDs (PhOLEDs). ep2-bayreuth.de For instance, a bipolar host material containing a phenoxy-carbazole unit connected to a biscarbazolyl-triazine moiety through an ether bond has been synthesized. ep2-bayreuth.de The ether linkage in such molecules can provide thermal stability and influence the morphological properties of the thin films, which are important for the longevity and efficiency of OLED devices. ep2-bayreuth.de The ability of a material to form stable amorphous films is advantageous for OLEDs as it prevents crystallization that can lead to device failure. ep2-bayreuth.de
While this compound is a simple diaryl ether and lacks the extended conjugation and specific charge-transporting moieties typically required for high-performance OLED materials, its core structure is a building block that can be incorporated into more complex molecules designed for OLED applications. Further functionalization of the aromatic rings would be necessary to impart the desired electronic and photophysical properties for use in hole transport, electron transport, or host materials.
Conclusion and Future Research Perspectives
Summary of Key Findings and Contributions to the Field
Research into 1-Ethyl-2-phenoxybenzene and its related diaryl ether structures has established fundamental principles for their synthesis and has begun to explore their potential utility. The primary and most well-documented methods for creating the core phenoxybenzene linkage include classical approaches like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, and metal-catalyzed methods such as the Ullmann condensation. jsynthchem.comnih.gov Newer, more efficient catalytic systems employing palladium and nickel have also been developed for the synthesis of diaryl ethers, offering improvements over traditional copper-catalyzed reactions by providing better yields and milder reaction conditions. waseda.jp
The core structure, characterized by an ether oxygen bridging two aromatic rings, imparts significant chemical stability to these molecules. jsynthchem.com The presence of the ether group and the ethyl substituent on one of the benzene (B151609) rings can activate the aromatic system, making it amenable to further functionalization through electrophilic substitution reactions like nitration or halogenation. smolecule.com While direct studies on this compound are limited, the broader class of diaryl ethers is recognized for its importance as a structural motif in numerous biologically active compounds and functional materials. researchgate.netresearchgate.net This foundational knowledge provides a critical starting point for a more detailed investigation into the specific properties conferred by the 1-ethyl-2-phenoxy substitution pattern.
Identified Gaps in Current Research on this compound
Despite the established synthetic routes for related structures, there is a notable scarcity of dedicated research on this compound. This has resulted in several significant knowledge gaps that curtail its potential for practical application.
Lack of Comprehensive Characterization: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties (e.g., melting point, boiling point, solubility in various solvents) are not extensively documented in peer-reviewed literature.
Biological Activity Profile: There is a significant absence of systematic screening of this compound for potential biological or pharmacological activities. The broader class of diaryl ethers is known to exhibit herbicidal, antibacterial, and even anti-cancer properties, yet the specific contributions of the ethyl and phenoxy groups in this precise arrangement remain unexplored. jsynthchem.comresearchgate.netresearchgate.net
Reactivity and Mechanistic Studies: Beyond general electrophilic substitution, the specific reactivity, reaction kinetics, and mechanistic pathways for reactions involving this compound have not been investigated in detail.
Material Science Applications: The potential of this compound as a monomer for high-performance polymers, a heat transfer fluid, or a specialized solvent has not been evaluated. jsynthchem.com The parent compound, diphenyl ether, is used in such applications, but the effect of the ethyl substitution is unknown. wikipedia.org
Proposed Future Research Avenues and Methodologies
To address the identified research gaps, a structured investigation into this compound is warranted. The following table outlines proposed research avenues and the methodologies to be employed.
| Research Avenue | Proposed Methodologies | Objective |
| Synthesis Optimization | Investigate modern catalytic cross-coupling reactions (e.g., Buchwald-Hartwig, decarbonylative etherification) using palladium or nickel catalysts. waseda.jp | To develop more efficient, scalable, and environmentally benign synthesis routes compared to traditional methods. |
| Physicochemical & Spectroscopic Analysis | Conduct comprehensive analysis using 1H NMR, 13C NMR, FT-IR, UV-Vis spectroscopy, and mass spectrometry. Determine key physical properties like melting point, boiling point, and solubility. | To establish a complete and validated profile of the compound's fundamental properties for identification and future modeling. |
| Biological Activity Screening | Perform high-throughput screening against various biological targets, including bacterial strains, fungal pathogens, cancer cell lines, and key enzymes (e.g., acetolactate synthase for herbicides). researchgate.netresearchgate.net | To discover any potential pharmaceutical or agrochemical applications. |
| Structure-Activity Relationship (SAR) Studies | Synthesize a library of analogues by varying the position of the ethyl group and introducing other substituents on either aromatic ring. | To understand how structural modifications influence biological activity and to optimize lead compounds. |
| Material Properties Evaluation | Evaluate thermal stability using thermogravimetric analysis (TGA), and investigate its potential as a plasticizer or monomer in polymerization reactions. | To explore applications in materials science, such as in the development of novel polyether resins. jsynthchem.com |
Potential Broader Impact of Research on Phenoxybenzene Derivatives
Focused research on this compound and its derivatives could have a significant impact across multiple scientific and industrial domains. The diaryl ether scaffold is a "privileged" structure in medicinal chemistry and agrochemistry, appearing in numerous approved drugs and herbicides. jsynthchem.comresearchgate.net A deeper understanding of how substitutions like the ethyl group affect the molecule's conformation and electronic properties could lead to the rational design of new therapeutic agents with improved efficacy and selectivity. For instance, derivatives could be developed as novel inhibitors of enzymes crucial for pathogen survival or tumor growth. researchgate.netresearchgate.net
In the field of materials science, phenoxybenzene derivatives are fundamental building blocks for high-performance polymers, prized for their thermal stability and chemical resistance. jsynthchem.com Investigating how specific alkyl substitutions influence polymerization and final material properties could lead to the creation of advanced plastics, resins, and composites for the aerospace, automotive, and electronics industries. Furthermore, as the world seeks more sustainable and efficient chemical processes, the development of novel catalytic methods for synthesizing these ethers contributes to the broader goals of green chemistry. waseda.jp Ultimately, research on even a single, specific molecule like this compound can serve as a gateway to broader innovations, refining our understanding of structure-function relationships and enabling the development of next-generation chemical products.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-ethyl-2-phenoxybenzene, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, Williamson ether synthesis using 2-ethylphenol and bromobenzene under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes adjusting molar ratios (e.g., 1:1.2 phenol:halide), solvent polarity, and catalyst choice. Yield improvements (≥75%) are achievable via reflux under inert gas (N₂/Ar) to minimize oxidation . Characterization via GC-MS and NMR ensures purity (>95%) .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms ethyl-phenoxy linkage (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 6.8–7.4 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (e.g., m/z 198.1624 for C₁₄H₁₄O).
- Chromatography : HPLC with UV detection (λ 254 nm) monitors impurities (<2%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and respirators for dust control .
- Engineering Controls : Use fume hoods for synthesis and waste handling. Install emergency showers/eyewash stations.
- Waste Disposal : Segregate organic waste in labeled containers; incinerate via licensed facilities to avoid environmental release .
Advanced Research Questions
Q. How can physiologically based pharmacokinetic (PBPK) modeling be applied to predict the absorption and distribution of this compound in mammalian systems?
- Methodological Answer :
- Model Construction : Use structural analogs (e.g., ethylbenzene) from existing PBPK databases to estimate partition coefficients (log P) and tissue:blood ratios. Incorporate in vitro metabolic data (e.g., hepatic clearance via CYP450 enzymes) .
- Validation : Compare simulated plasma concentration-time profiles with in vivo rodent studies. Adjust parameters (e.g., renal excretion rates) to minimize residuals (<15% error) .
Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo studies?
- Methodological Answer :
- Data Reconciliation : Perform dose-scaling using allometric principles (e.g., mg/kg⁻¹ body weight). Assess assay-specific factors (e.g., cell line metabolic capacity vs. whole-organism detoxification) .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, identifying outliers via Grubbs’ test (α=0.05) .
Q. What advanced biomarkers are suitable for detecting chronic exposure to this compound in environmental or occupational studies?
- Methodological Answer :
- Biomonitoring : Measure urinary metabolites (e.g., hydroxylated derivatives) via LC-MS/MS.
- Omics Approaches : Transcriptomic profiling (RNA-seq) of liver tissue to identify oxidative stress markers (e.g., NRF2 pathway activation) .
Q. What computational methods predict the reactivity of this compound in radical-mediated reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 at the B3LYP/6-311+G(d,p) level to compute bond dissociation energies (BDEs) for the ethyl and phenoxy groups. Compare with experimental EPR data for radical intermediates .
Q. How can this compound be functionalized for novel material applications (e.g., liquid crystals or polymers)?
- Methodological Answer :
- Derivatization : Introduce photoactive groups (e.g., ethynyl linkages) via Sonogashira coupling with Pd(PPh₃)₄/CuI catalysis. Monitor phase transitions via DSC and polarized optical microscopy .
- Table : Key Properties for Material Design
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | 45–50°C | DSC |
| Thermal Stability | Decomposes >250°C | TGA |
| Solubility (in THF) | 25 mg/mL | Gravimetric Analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
